molecular formula C17H27N3O4S2 B10999355 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[2-(thiomorpholin-4-ylsulfonyl)ethyl]acetamide

2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[2-(thiomorpholin-4-ylsulfonyl)ethyl]acetamide

Cat. No.: B10999355
M. Wt: 401.5 g/mol
InChI Key: BGAVUHLCYWQISJ-UHFFFAOYSA-N
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Description

2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[2-(thiomorpholin-4-ylsulfonyl)ethyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrrole ring, a tetrahydropyran ring, and a thiomorpholine sulfonyl group, making it an interesting subject for chemical studies.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[2-(thiomorpholin-4-ylsulfonyl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[2-(thiomorpholin-4-ylsulfonyl)ethyl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[2-(thiomorpholin-4-ylsulfonyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[2-(thiomorpholin-4-ylsulfonyl)ethyl]acetamide is unique due to its combination of a pyrrole ring, a tetrahydropyran ring, and a thiomorpholine sulfonyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C17H27N3O4S2

Molecular Weight

401.5 g/mol

IUPAC Name

2-(4-pyrrol-1-yloxan-4-yl)-N-(2-thiomorpholin-4-ylsulfonylethyl)acetamide

InChI

InChI=1S/C17H27N3O4S2/c21-16(18-5-14-26(22,23)20-8-12-25-13-9-20)15-17(3-10-24-11-4-17)19-6-1-2-7-19/h1-2,6-7H,3-5,8-15H2,(H,18,21)

InChI Key

BGAVUHLCYWQISJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CC(=O)NCCS(=O)(=O)N2CCSCC2)N3C=CC=C3

Origin of Product

United States

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